molecular formula C18H16Cl2N4O3 B5906897 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

Cat. No.: B5906897
M. Wt: 407.2 g/mol
InChI Key: HORHLQGLQJCYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine, specifically in the treatment of certain diseases. In

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide has been found to have potential applications in the field of medicine. Specifically, it has been studied for its potential use in the treatment of cancer, as well as for its antibacterial and antifungal properties. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body. This inhibition can lead to a decrease in the growth or activity of cancer cells, bacteria, or fungi, as well as a decrease in the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain types of cancer cells, as well as to have antibacterial and antifungal properties. Additionally, this compound has been shown to have neuroprotective effects, meaning that it can help to protect the brain from damage caused by neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide in lab experiments is that it has been found to be relatively stable and easy to work with. Additionally, this compound has been shown to have a high degree of selectivity, meaning that it can target specific enzymes or proteins in the body. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide. One potential area of research is to further investigate its potential use in the treatment of cancer. Additionally, researchers could study the compound's potential use in the treatment of other diseases, such as bacterial or fungal infections. Finally, further research could be done to better understand the compound's mechanism of action, which could lead to the development of more effective treatments for a variety of diseases.

Synthesis Methods

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide involves a series of chemical reactions. The starting materials for the synthesis are 3,4-dichlorobenzylamine and 3,5-dimethoxybenzoyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product, this compound. The final product is obtained by purifying the intermediate product through a series of techniques such as recrystallization or column chromatography.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3/c1-26-13-6-12(7-14(8-13)27-2)17(25)22-18-21-10-24(23-18)9-11-3-4-15(19)16(20)5-11/h3-8,10H,9H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORHLQGLQJCYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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